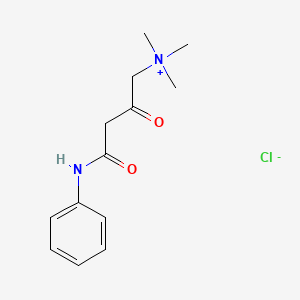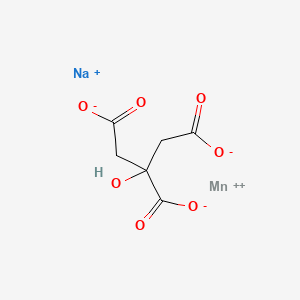
Citric acid, manganese sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citric acid, manganese sodium salt is a compound formed by the combination of citric acid, manganese, and sodium ions. Citric acid, known as 2-hydroxypropane-1,2,3-tricarboxylic acid, is a weak organic acid found naturally in citrus fruits. Manganese is a transition metal that plays a crucial role in various biological processes, while sodium is an essential electrolyte in the human body. The combination of these elements results in a compound with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of citric acid, manganese sodium salt typically involves the reaction of citric acid with manganese and sodium salts. One common method is the sol-gel process, where citric acid acts as a chelating agent to form a stable complex with manganese ions. The reaction is carried out in an aqueous solution, and the pH is adjusted to facilitate the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a series of steps involving the dissolution of citric acid in water, followed by the addition of manganese and sodium salts. The mixture is then subjected to controlled heating and stirring to ensure complete reaction and formation of the compound. The final product is obtained through filtration, drying, and crystallization processes .
Chemical Reactions Analysis
Types of Reactions: Citric acid, manganese sodium salt undergoes various chemical reactions, including complexation, oxidation, and reduction. The compound can form stable complexes with other metal ions, and its reactivity is influenced by the presence of functional groups in citric acid .
Common Reagents and Conditions:
Complexation: Citric acid acts as a chelating agent, forming complexes with metal ions such as manganese, cobalt, nickel, and zinc.
Oxidation and Reduction: The compound can participate in redox reactions, where manganese ions undergo changes in oxidation states.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of manganese oxides, while reduction reactions can yield manganese metal or lower oxidation state compounds .
Scientific Research Applications
Citric acid, manganese sodium salt has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of citric acid, manganese sodium salt involves its ability to chelate metal ions and participate in redox reactions. The compound can bind to metal ions through the carboxyl and hydroxyl groups of citric acid, forming stable complexes. These complexes can influence various biochemical pathways and processes, such as enzyme activity and metal ion transport .
Comparison with Similar Compounds
Sodium citrate: A common salt of citric acid used as a buffering agent and anticoagulant.
Manganese citrate: A compound with similar chelating properties, used in dietary supplements and as a precursor for manganese-based materials.
Calcium citrate: Another citrate salt used as a calcium supplement and in various industrial applications.
Uniqueness: Citric acid, manganese sodium salt is unique due to its combination of manganese and sodium ions, which imparts distinct properties and applications. The presence of manganese enhances its redox activity and potential use in catalysis and biomedical applications, while sodium contributes to its solubility and stability in aqueous solutions .
Properties
CAS No. |
85169-06-8 |
|---|---|
Molecular Formula |
C6H5MnNaO7 |
Molecular Weight |
267.03 g/mol |
IUPAC Name |
sodium;2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+) |
InChI |
InChI=1S/C6H8O7.Mn.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+2;+1/p-3 |
InChI Key |
BQMLPXZJPMHRIH-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)

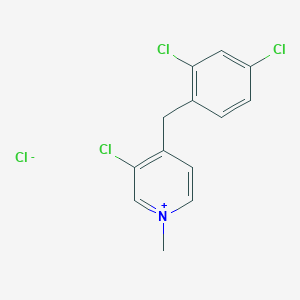
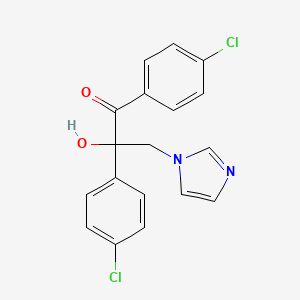
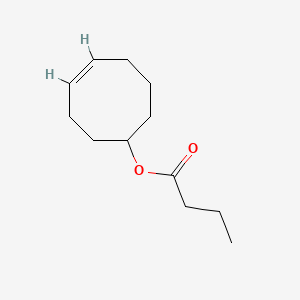


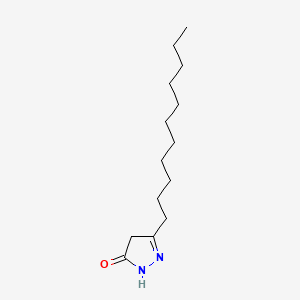
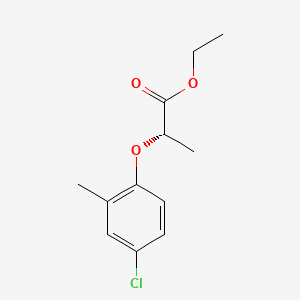
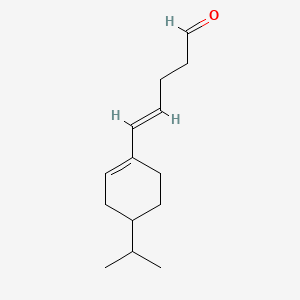

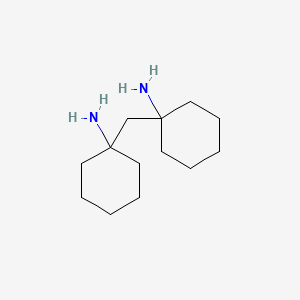
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
